molecular formula C49H86O2 B213121 Cholesteryl erucate CAS No. 24516-39-0

Cholesteryl erucate

Cat. No.: B213121
CAS No.: 24516-39-0
M. Wt: 707.2 g/mol
InChI Key: SQHUGNAFKZZXOT-QXAJUEOOSA-N
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Description

Cholesteryl erucate is a cholesterol ester formed by the esterification of cholesterol with erucic acid. It is a member of the sterol lipid family and is known for its role in various biological processes. The compound has the molecular formula C49H86O2 and a molecular weight of 707.21 g/mol .

Scientific Research Applications

Cholesteryl erucate has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

Cholesteryl erucate, also known as cholest-5-en-3b-yl (13Z-docosenoate), is a cholesterol ester . Its primary targets are the proteins involved in cholesterol metabolism, particularly the Cholesteryl Ester Transfer Proteins (CETP) . CETPs regulate plasma cholesterol levels by transferring cholesteryl esters among lipoproteins .

Mode of Action

The interaction of this compound with its targets involves the transfer of cholesteryl esters. CETPs facilitate this transfer among different lipoproteins . This process is crucial for maintaining cholesterol homeostasis and modulating cell signaling events .

Biochemical Pathways

This compound affects the cholesterol metabolism pathway. Cholesterol homeostasis is determined by cholesterol biosynthesis, uptake, efflux, transport, storage, utilization, and/or excretion . All these processes are precisely controlled by multiple regulatory pathways . This compound, being a cholesterol ester, plays a role in these processes.

Pharmacokinetics

It’s known that cholesterol and its derivatives, including this compound, are critical for cellular functions . They are involved in various biological processes, which suggests they have significant bioavailability.

Result of Action

The action of this compound at the molecular and cellular level involves modulating cholesterol metabolism. This modulation affects various cellular activities, including immune response, ferroptosis, autophagy, cell stemness, and the DNA damage response . Dysregulation of cholesterol homeostasis, such as that caused by changes in this compound levels, is a hallmark of diseases like cancer .

Biochemical Analysis

Biochemical Properties

Cholesteryl erucate is a cholesterol ester and it plays a crucial role in various biochemical reactions It interacts with various enzymes, proteins, and other biomolecules

Cellular Effects

Cholesterol, from which this compound is derived, is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that it is a cholesterol ester and its effects at the molecular level would be expected to involve binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of varying dosages of this compound in animal models have not been extensively studied. Therefore, information on threshold effects, as well as any toxic or adverse effects at high doses, is currently unavailable .

Metabolic Pathways

This compound is involved in the cholesterol metabolic pathway It interacts with various enzymes and cofactors within this pathway

Transport and Distribution

This compound, as a cholesterol ester, is likely transported and distributed within cells and tissues in a manner similar to other cholesterol esters . This could involve interactions with transporters or binding proteins, as well as effects on its localization or accumulation.

Subcellular Localization

Cholesterol, from which this compound is derived, is predominantly localized to cell membranes, where it interacts with adjacent lipids to regulate rigidity, fluidity, and permeability of the bilayer .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cholesteryl erucate can be synthesized through the esterification of cholesterol with erucic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions in an organic solvent like toluene or chloroform. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the double bond in the erucic acid moiety. Common oxidizing agents include potassium permanganate and ozone.

    Reduction: The compound can be reduced to form cholesteryl stearate using hydrogenation catalysts such as palladium on carbon.

    Substitution: this compound can participate in substitution reactions where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution, ozone in an organic solvent.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

Comparison with Similar Compounds

  • Cholesteryl oleate
  • Cholesteryl linoleate
  • Cholesteryl stearate
  • Cholesteryl palmitate

Comparison: Cholesteryl erucate is unique due to the presence of the erucic acid moiety, which contains a long-chain monounsaturated fatty acid. This distinguishes it from other cholesteryl esters like cholesteryl oleate and cholesteryl linoleate, which contain different fatty acids. The specific structure of this compound imparts unique physical and chemical properties, making it suitable for specific applications in research and industry .

Properties

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (Z)-docos-13-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H86O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-29-47(50)51-42-34-36-48(5)41(38-42)30-31-43-45-33-32-44(40(4)28-26-27-39(2)3)49(45,6)37-35-46(43)48/h14-15,30,39-40,42-46H,7-13,16-29,31-38H2,1-6H3/b15-14-/t40-,42+,43+,44-,45+,46+,48+,49-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQHUGNAFKZZXOT-QXAJUEOOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H86O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

707.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name Cholesteryl erucate
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CAS No.

24516-39-0
Record name Cholesteryl erucate
Source CAS Common Chemistry
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Record name Cholest-5-en-3-ol (3.beta.)-, 3-(13Z)-13-docosenoate
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Record name Cholest-5-en-3β-yl (Z)-13-docosenoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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